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Compound of Interest

Compound Name: PTC-510 TFA salt

Cat. No.: B13409426

Get Quote

Executive Summary
PTC-510 TFA salt is a potent, small-molecule inhibitor of Vascular Endothelial Growth Factor

(VEGF) expression that functions through a distinct post-transcriptional mechanism. Unlike

traditional VEGF inhibitors (e.g., Sorafenib, Sunitinib) that target the kinase activity of the

receptor (VEGFR), or monoclonal antibodies (e.g., Bevacizumab) that sequester the ligand,

PTC-510 acts upstream by selectively repressing the translation of VEGF mRNA under stress

conditions such as hypoxia.[1]

Discovered using the GEMS™ (Gene Expression Modulation by Small molecules) platform,

PTC-510 targets the 5'- and 3'-untranslated regions (UTRs) of VEGF mRNA.[1] This guide

compares PTC-510 with its clinical analog PTC-299 (Emvododstat) and standard kinase

inhibitors, providing researchers with a roadmap for selecting the appropriate tool for

angiogenesis and stress-response studies.
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Feature Specification

Chemical Name PTC-510 Trifluoroacetate

Class
Beta-carboline derivative; VEGF Translation

Inhibitor

Mechanism of Action

Post-transcriptional repression of VEGF via

UTR targeting (likely DHODH-mediated stress

response)

Primary Target
VEGF mRNA Translation Machinery (Hypoxia-

dependent)

Key Property
Selectively inhibits stress-induced VEGF without

affecting constitutive global protein synthesis

Solubility

Soluble in DMSO (>10 mg/mL); TFA salt form

enhances aqueous solubility for biological

assays

Structural & Mechanistic Insight
PTC-510 contains a beta-carboline scaffold similar to PTC-299. The "TFA salt" designation

indicates the presence of trifluoroacetic acid, which protonates basic nitrogen atoms in the

carboline or piperidine rings, significantly improving stability and solubility compared to the free

base.

SMILES (Free Base):

COc1ccc(cc1)C1N2C(Cc3c1[nH]c1ccc(Br)cc31)C(=O)N(C1CCCCC1)C2=S

Comparative Landscape
This section contrasts PTC-510 with its direct clinical successor (PTC-299) and a standard

VEGFR kinase inhibitor (Sorafenib).[1]

Table 1: Pharmacological Comparison
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Feature
PTC-510 (Research

Tool)

PTC-299 (Clinical

Candidate)

Sorafenib (Standard

of Care)

Target Site
VEGF mRNA UTRs

(Translation)

DHODH / VEGF

mRNA UTRs

VEGFR-1, -2, -3

(Kinase Domain)

Mechanism
Upstream inhibition of

protein synthesis

Upstream inhibition of

protein synthesis

Downstream blockade

of signaling

Hypoxia Selectivity
High (Active mainly

under stress)

High (Active mainly

under stress)

Low (Constitutive

inhibition)

IC50 (VEGF

Inhibition)

Low Nanomolar (< 50

nM)
~1-10 nM

~20-90 nM (Kinase

inhibition)

Off-Target Effects
Minimal effect on

global translation

Hematological

(manageable)

Hypertension, Hand-

foot syndrome

Primary Application

Preclinical xenografts,

Mechanism of Action

studies

Oncology (AML),

COVID-19 (Antiviral)
RCC, HCC Treatment

Mechanistic Differentiation
The diagram below illustrates the fundamental difference between the "Upstream" blockade

(PTC-510) and "Downstream" blockade (Kinase Inhibitors).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13409426?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypoxia / Stress

HIF-1α Stabilization

VEGF mRNA Transcription

mRNA Translation
(Ribosome)

 5'-UTR Regulation

VEGF Protein Secretion

VEGFR-2 Activation
(Endothelial Cells)

 Ligand Binding

Angiogenesis & Tumor Growth

 Phosphorylation

PTC-510 / PTC-299
(Blocks Translation)

Inhibits

Sorafenib / Sunitinib
(Blocks Receptor)

Inhibits

Click to download full resolution via product page

Figure 1: Mechanism of Action.[1] PTC-510 acts upstream at the translational level, specifically

targeting stress-induced production, whereas kinase inhibitors block downstream signaling.
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To ensure reproducibility, the following protocols are optimized for PTC-510 TFA salt.

Protocol A: Preparation of Stock Solutions
Critical Step: The TFA salt form is acidic. When adding to cell culture media, ensure the

buffering capacity is sufficient to prevent pH shifts.

Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous, cell-culture grade).[1]

Concentration: Prepare a 10 mM stock solution.

Calculation: Molecular Weight of PTC-510 (Free Base) ≈ 524.47 g/mol .[1] Adjust for the

TFA counterion (MW of TFA is ~114 g/mol ).[1] Check the specific batch CoA for exact MW

and purity.

Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles (max

3 cycles).

Protocol B: Hypoxia-Induced VEGF Inhibition Assay
(HeLa Cells)
This assay validates the specific activity of PTC-510.[1]

Seeding: Plate HeLa cells (human cervical carcinoma) at 20,000 cells/well in a 96-well plate

in DMEM + 10% FBS.

Incubation: Allow attachment overnight (16–24 hours) at 37°C, 5% CO₂.

Treatment:

Replace media with fresh serum-free or low-serum (1%) media containing PTC-510

(Range: 0.1 nM to 1000 nM).[1]

Include Vehicle Control (DMSO < 0.1%) and Positive Control (e.g., Cycloheximide for total

protein, though PTC-510 should be selective).[1]

Induction:
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Normoxia: Incubate one set of plates at standard conditions (21% O₂).

Hypoxia: Incubate the experimental set in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)

for 24 hours. Alternatively, use a chemical mimetic like Cobalt Chloride (CoCl₂) at 100–150

µM to stabilize HIF-1α.[1]

Analysis:

Collect supernatant.

Quantify VEGF protein using a human VEGF-specific ELISA kit.

Normalization: Perform a cell viability assay (e.g., CellTiter-Glo) on the remaining cells to

ensure reduced VEGF is not due to cell death.[1]

Expected Result: PTC-510 should show a dose-dependent decrease in VEGF under hypoxia

(IC50 < 50 nM) with minimal effect under normoxia and minimal cytotoxicity at effective

doses.

Performance Data & Efficacy
In Vitro Selectivity
PTC-510 demonstrates high selectivity for the VEGF UTR-mediated pathway.

VEGF Inhibition: >90% inhibition at 100 nM under hypoxia.

Global Translation: <10% inhibition of global protein synthesis (measured by [³⁵S]-methionine

incorporation) at therapeutic doses.[1]

In Vivo Efficacy (Xenograft Models)
In HT1080 (fibrosarcoma) xenograft models, oral administration of PTC-510 showed:

Tumor Growth Inhibition (TGI): Significant delay in tumor progression comparable to

Bevacizumab.[1]

Biomarker: Marked reduction in intratumoral VEGF protein levels.[2]
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Safety: No significant weight loss or overt toxicity observed, unlike the systemic toxicity often

seen with multi-kinase inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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